2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the family of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromomethyl groups at the 2 and 3 positions, and hydroxyl groups at the 1 and 4 positions on the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of 1,4-dihydroxyanthracene-9,10-dione. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization or chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl groups can be oxidized to quinones, and the anthraquinone core can undergo reduction to form hydroquinones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication . The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(bromomethyl)quinoxaline: Known for its antibacterial activity.
2,3-Bis(dibromomethyl)naphthalene: Used in the synthesis of polymers and as a precursor for other organic compounds.
1,4-Dihydroxyanthraquinone: A parent compound used in the synthesis of various anthraquinone derivatives with applications in dyes and pigments.
Uniqueness
2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both bromomethyl and hydroxyl groups on the anthraquinone core. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities, such as anticancer and antibacterial properties, further distinguish it from other similar compounds.
Properties
CAS No. |
77422-59-4 |
---|---|
Molecular Formula |
C16H10Br2O4 |
Molecular Weight |
426.05 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10Br2O4/c17-5-9-10(6-18)16(22)12-11(15(9)21)13(19)7-3-1-2-4-8(7)14(12)20/h1-4,21-22H,5-6H2 |
InChI Key |
PKHIPHBPAMPVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)O)CBr)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.